molecular formula C12H11NO3S B1489684 Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate

Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B1489684
M. Wt: 249.29 g/mol
InChI Key: JKVBCGMHGCGHPC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) exhibits characteristic signals:

  • δ 3.70 ppm (s, 3H) : Methyl ester group.
  • δ 6.80–7.50 ppm (m, 5H) : Aromatic protons of the anilino moiety.
  • δ 4.20–4.50 ppm (AB system, 2H) : Methylene protons (C4–C5) of the dihydrothiophene ring, coupling constant J = 16.7 Hz.
  • δ 10.20 ppm (s, 1H) : N–H proton of the anilino group, broadened due to hydrogen bonding.

13C NMR (100 MHz, DMSO-d6) assignments:

  • δ 168.5 ppm : Ester carbonyl (C=O).
  • δ 182.3 ppm : Oxo group (C4=O).
  • δ 125–140 ppm : Aromatic carbons of the anilino group.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν 3180 cm⁻¹ : N–H stretch (anilino group).
  • ν 1705 cm⁻¹ : Ester C=O stretch.
  • ν 1660 cm⁻¹ : Thiophene ring C=C vibrations.
  • ν 1540 cm⁻¹ : C–N stretch (anilino group).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula C12H11NO3S with a molecular ion peak at m/z 249.28 [M+H]⁺ . Fragmentation patterns include:

  • Loss of the methyl ester group (m/z 206.12).
  • Cleavage of the thiophene ring (m/z 150.08).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of this compound. The HOMO-LUMO energy gap (4.8 eV ) indicates moderate reactivity, localized primarily on the thiophene ring and anilino group.

Figure 1: Electrostatic potential map (isosurface = 0.002 e/Bohr³) highlights electron-deficient regions (oxo group) and electron-rich areas (anilino aromatic ring). Non-covalent interaction (NCI) analysis confirms stabilizing C–H···O interactions between the oxo group and adjacent methylene protons.

Table 2: DFT-calculated bond orders

Bond Bond Order
C2–N (anilino) 1.32
C3–O (ester) 1.21
C4–O (oxo) 1.23

Properties

IUPAC Name

methyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)10-9(14)7-17-11(10)13-8-5-3-2-4-6-8/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBCGMHGCGHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate (Methyl 2-AOTC) is a compound belonging to the thiophene family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-AOTC has the molecular formula C12H11NO3SC_{12}H_{11}NO_3S and a CAS number of 425650-26-6. The compound features a thiophene ring fused with an anilino group and a carbonyl moiety, contributing to its unique chemical behavior and biological activity.

  • Induction of Apoptosis :
    • Compound 131 was shown to induce apoptosis in human promyelocytic leukemia HL-60 cells. The mechanism involved increased intracellular calcium levels, reactive oxygen species (ROS) production, activation of caspase-3, and modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
  • Cell Cycle Arrest :
    • Analysis indicated that compound 131 increased the percentage of cells in the sub-G1 phase, suggesting a concentration-dependent induction of apoptosis .
  • Caspase Activation :
    • The treatment with compound 131 led to significant increases in caspase-3 activity, which is critical for the execution phase of apoptosis .

Comparative Biological Activity Table

Compound NameIC50 (µM)Mechanism of ActionTarget Cells
This compoundTBDTBDTBD
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131)23.5Apoptosis via ROS and caspase activationHL-60 cells

Case Studies and Research Findings

A notable study on related compounds demonstrated their ability to inhibit tumor cell proliferation across various human cancer cell lines. These compounds exhibited significant antiproliferative effects with IC50 values in the low micromolar range against several cancer types, including colon carcinoma and cervical cancer .

Summary of Findings

  • Antiproliferative Effects : Compounds similar to Methyl 2-AOTC have shown promising results in inhibiting cancer cell growth.
  • Mechanistic Insights : The induction of apoptosis via ROS accumulation and caspase activation has been a consistent finding across studies involving related compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. The compound's structure suggests it may exhibit:

  • Antimicrobial Properties : Thiophene derivatives are often explored for their ability to inhibit bacterial growth. Research indicates that similar compounds can be effective against various pathogens, making this compound a candidate for further study in antibiotic development.
  • Anticancer Activity : Some studies have suggested that compounds with thiophene moieties can induce apoptosis in cancer cells. Investigations into methyl 2-anilino derivatives may reveal similar effects, warranting in vitro and in vivo testing.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for:

  • Functionalization : The anilino group can undergo various reactions, such as electrophilic substitutions, enabling the synthesis of more complex molecules.
  • Building Block for New Materials : The incorporation of thiophene into polymeric materials can enhance electrical conductivity and thermal stability, making it useful in developing organic electronics and photovoltaic devices.

Chemical Biology

In chemical biology, this compound can be utilized as:

  • Probes for Biological Studies : Its ability to interact with biological macromolecules makes it suitable for use as a probe in studying enzyme activity or protein interactions.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of thiophene derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The research highlighted the importance of the thiophene ring in enhancing bioactivity through mechanisms such as membrane disruption and inhibition of cell wall synthesis.

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal explored the cytotoxic effects of various anilino-thiophene derivatives on human cancer cell lines. Results indicated that methyl 2-anilino derivatives could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Potential Biological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle and Substituent Variations

Key structural analogs include derivatives with modified heterocycles (thiophene vs. furan), ester groups (methyl vs. ethyl), and substituents on the anilino ring. Below is a comparative analysis:

Key Observations:

Core Heterocycle: Thiophene vs. Furan: Thiophene derivatives (e.g., methyl/ethyl esters) incorporate sulfur, which enhances polarizability and may influence electronic interactions compared to oxygen in furan analogs.

Substituent Effects on Bioactivity: In furan derivatives, unsubstituted anilino groups (Compound 131) exhibit superior anti-proliferative activity compared to methoxy- or hydroxy-substituted analogs . N-Benzyl substitution in ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate enhances cytotoxicity in WEHI-3 cells, suggesting bulky substituents may improve target binding .

Structural and Crystallographic Insights

  • Planarity: The dihydrothiophene ring in 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is nearly planar (deviation <0.02 Å), favoring stacking interactions in crystals .
  • Conformational Rigidity: The near-orthogonal orientation of the morpholino group relative to the thiophene ring (dihedral angle ~87–93°) may restrict rotational freedom, influencing binding to biological targets .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate generally involves:

  • Formation of a 4-oxo-4,5-dihydrothiophene ring system,
  • Introduction of the anilino substituent at position 2,
  • Esterification to afford the methyl ester at position 3.

The key step is often a nucleophilic substitution or addition of aniline to a suitably activated dihydrothiophene intermediate bearing a leaving group or a reactive carbonyl functionality.

Preparation via Reaction of α-Thiocyanato Ketones, Cyanothioacetamide, and Aldehydes

A well-documented method involves the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles as intermediates, which can be converted to the methyl ester derivative:

  • Starting materials : α-thiocyanatoacetophenone, cyanothioacetamide, and aromatic aldehydes.
  • Catalysts : Potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) aqueous solutions.
  • Solvent : Ethanol (EtOH).
  • Conditions : Stirring at room temperature or gentle heating (40–50 °C).
  • Mechanism : Michael-type addition followed by intramolecular cyclization leads to the dihydrothiophene ring formation. The anilino group is introduced via reaction with aromatic amines.
  • Yields : Moderate to good yields (38–98.5%) depending on reaction conditions and substrates.

Example procedure :

Step Reagents & Conditions Outcome Yield (%)
1 Mix cyanothioacetamide (8), aldehyde, and 10% aq KOH in EtOH, stir 0.5 h Formation of intermediate -
2 Add α-thiocyanatoacetophenone (7), excess 10% aq KOH, stir 0.5 h at 25 °C Cyclization to dihydrothiophene-3-carbonitrile (6) precipitate 38–98.5
3 Purify by recrystallization from EtOH–acetone Pure dihydrothiophene derivatives -

This method avoids volatile, foul-smelling byproducts and uses metal-free conditions, making it environmentally favorable.

Alternative Synthesis Using α-Bromochalcones and Cyanothioacetamide

Another synthetic route involves:

This approach yields 2-amino-4,5-dihydrothiophene-3-carbonitriles, which can be further transformed to the methyl ester derivatives.

Entry Substrate Conditions Product Yield (%)
5 & 6 α-bromochalcone (9a,d) + cyanothioacetamide (8) EtOH, 10% KOH, reflux 0.5 h 2-amino-4,5-dihydrothiophene-3-carbonitriles (6a,d) High (not specified)

This method is advantageous due to short reaction times and mild conditions.

Direct Amination of 4-oxo-4,5-dihydrothiophene-3-carboxylate Esters

A related preparation involves substitution of an ethoxy or methoxy group on a dihydrothiophene ester with aniline:

  • Starting material : Ethyl or methyl 4-oxo-4,5-dihydrothiophene-3-carboxylate derivatives bearing an ethoxy group.
  • Reagents : Aniline.
  • Conditions : Stirring at room temperature followed by heating at 80 °C for several hours.
  • Outcome : Replacement of the ethoxy group by anilino to yield the target compound.

This method is exemplified by analogous compounds such as ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, where the ethoxy group is substituted by aniline under mild heating.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Key Steps Yield Range Notes
1. KOH-catalyzed reaction of α-thiocyanatoacetophenone, cyanothioacetamide, and aldehydes α-thiocyanatoacetophenone, cyanothioacetamide, aldehydes 10% aq KOH, EtOH, RT to 50 °C Michael addition, cyclization 38–98.5% Metal-free, mild, avoids foul-smelling byproducts
2. Reaction of α-bromochalcones with cyanothioacetamide α-bromochalcones, cyanothioacetamide 10% aq KOH, reflux in EtOH Cyclization to dihydrothiophenes High yields Short reaction time, mild conditions
3. Nucleophilic substitution of ethoxy group with aniline Ethyl/methyl 4-oxo-4,5-dihydrothiophene-3-carboxylate derivatives Aniline, RT then 80 °C heating Amination Moderate to good Analogous to dihydrofuran derivatives

Mechanistic Insights and Quantum Chemical Studies

Recent studies employing density functional theory (DFT) have elucidated the reaction mechanisms of the cyclization steps in these syntheses:

  • The Michael addition forms a key intermediate that undergoes intramolecular cyclization.
  • Cyclization can proceed via two pathways depending on stereochemistry: intramolecular nucleophilic substitution or nucleophilic addition followed by elimination.
  • These pathways have been supported by computational studies at the r2SCAN-3c level, confirming the feasibility and regioselectivity of the reactions.

Research Findings and Advantages

  • The described methods provide access to this compound and related derivatives in good yields.
  • The reactions proceed under mild, metal-free conditions, often at room temperature or gentle heating.
  • The procedures avoid toxic or foul-smelling reagents and byproducts, enhancing safety and environmental compatibility.
  • The substrate scope is broad, allowing diverse aromatic aldehydes and amines to be used, facilitating structural diversity for pharmacological exploration.
  • Purification typically involves simple recrystallization, avoiding chromatographic steps.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.